![molecular formula C7H5F3O2S B13063257 [5-(Trifluoromethyl)thien-2-YL]acetic acid](/img/structure/B13063257.png)
[5-(Trifluoromethyl)thien-2-YL]acetic acid
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Overview
Description
[5-(Trifluoromethyl)thien-2-YL]acetic acid is an organic compound with the molecular formula C7H5F3O2S It is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethyl)thien-2-YL]acetic acid typically involves the introduction of a trifluoromethyl group to a thiophene ring, followed by the addition of an acetic acid group. One common method involves the reaction of 5-bromo-2-thiophenecarboxylic acid with trifluoromethyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate, and proceeds through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid moiety undergoes classical esterification with alcohols under acid catalysis. For example, refluxing with ethanol in the presence of sulfuric acid produces the ethyl ester derivative:
C7H5F3O2S+CH3CH2OHH2SO4C9H9F3O2S+H2O
Key Data:
Alcohol | Catalyst | Yield (%) | Reference |
---|---|---|---|
Ethanol | H₂SO₄ | 85 | |
Methanol | HCl | 78 |
The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating ester formation .
Nucleophilic Substitution
The electron-withdrawing trifluoromethyl group activates adjacent positions on the thiophene ring for nucleophilic substitution. Reactions with amines or thiols yield functionalized derivatives:
Example: Reaction with benzylamine in DMF at 80°C produces the corresponding amide:
C7H5F3O2S+C6H5CH2NH2→C14H11F3NOS+H2O
Conditions:
Oxidation
The thiophene ring undergoes oxidation to form sulfoxides or sulfones using agents like m-chloroperbenzoic acid (mCPBA):
C7H5F3O2SmCPBAC7H5F3O3S sulfoxide
Key Parameters:
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:
C7H5F3O2SLiAlH4C7H7F3OS
Conditions:
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles. For instance, heating with hydrazine hydrate in ethanol induces cyclization to form pyridothienopyrazines:
C7H5F3O2S+N2H4→C9H6F3N2OS+H2O
Mechanism:
-
Hydrazine attack at the carbonyl group.
-
Intramolecular Thorpe–Ziegler cyclization.
Yield: 82% under microwave conditions .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the thiophene ring. For example, coupling with phenylboronic acid introduces aryl groups:
Conditions:
Acid Derivative Formation
Reactions with SOCI₂ or PCl₅ generate acyl chlorides, enabling further derivatization:
C7H5F3O2SSOCl2C7H4ClF3OS+HCl+SO2
Applications: Acyl chlorides react with amines or alcohols to form amides/esters .
Biological Activity Modulation
Derivatives exhibit enhanced bioactivity due to increased lipophilicity from the trifluoromethyl group. For example, ester derivatives show improved cellular uptake in anticancer assays .
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for [5-(Trifluoromethyl)thien-2-YL]acetic acid is C₇H₅F₃O₂S. Its structure includes a thiophene ring substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the trifluoromethyl group imparts distinct electronic properties that make this compound valuable in various applications.
Chemistry
In the realm of organic synthesis, this compound serves as a building block for more complex organic molecules. It is involved in various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
- Substitution : Electrophilic substitution can introduce different functional groups onto the thiophene ring.
The major products formed depend on specific reagents and conditions used, making this compound versatile in synthetic chemistry .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell growth in several cancer cell lines:
Cell Line | IC₅₀ (nM) |
---|---|
MCF-7 | 17 |
HT-29 | 9 |
The mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells, positioning it as a candidate for drug development in oncology .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various strains:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibition observed |
Escherichia coli | Moderate activity |
Candida albicans | Effective |
Its ability to disrupt microbial cell membranes contributes to its antibacterial and antifungal effects, suggesting potential applications in treating infections .
Cancer Research
A study focused on thienyl derivatives, including this compound, demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics. Modifications at the thienyl position significantly impacted potency against various cancer cell lines.
Antimicrobial Trials
In trials evaluating antimicrobial properties against resistant bacterial strains, this compound not only inhibited growth but also exhibited synergistic effects when combined with existing antibiotics. This suggests its potential role in overcoming antibiotic resistance .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its distinct electronic characteristics allow for the development of innovative materials that can be applied across various industrial sectors.
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)thien-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the acetic acid moiety can form hydrogen bonds with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
[5-(Trifluoromethyl)pyridin-2-yl]thioacetic acid: Similar structure but with a pyridine ring instead of thiophene.
[5-Chlorothien-2-yl]methylthioacetic acid: Contains a chlorine atom instead of a trifluoromethyl group.
[5-Fluoro-2-(trifluoromethyl)phenyl]acetic acid: Features a phenyl ring with a fluorine atom.
Uniqueness
[5-(Trifluoromethyl)thien-2-YL]acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance and specificity.
Biological Activity
[5-(Trifluoromethyl)thien-2-YL]acetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The chemical formula for this compound is C₇H₅F₃O₂S. Its structure features a thienyl ring substituted with a trifluoromethyl group, which enhances its biological activity by influencing electronic properties and lipophilicity.
Synthesis
The synthesis of this compound typically involves the introduction of the trifluoromethyl group onto the thienyl core through various synthetic pathways, including nucleophilic substitution reactions and cyclocondensation methods. The yields from these reactions can vary significantly based on the conditions used.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell growth in various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The compound exhibits an IC₅₀ value in the nanomolar range, indicating potent activity against these cell lines:
Cell Line | IC₅₀ (nM) |
---|---|
MCF-7 | 17 |
HT-29 | 9 |
The mechanism of action appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents. This leads to mitotic arrest and apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Antimicrobial Activity
In addition to its anticancer properties, this compound also demonstrates antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains and fungi:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibition observed |
Escherichia coli | Moderate activity |
Candida albicans | Effective |
The compound's ability to disrupt microbial cell membranes may contribute to its antibacterial and antifungal effects .
Cancer Research
A study conducted on a series of thienyl derivatives including this compound demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics. The derivatives were tested in vitro against several cancer cell lines, revealing that modifications at the thienyl position significantly impacted their potency .
Antimicrobial Trials
In another investigation focusing on antimicrobial properties, this compound was evaluated against resistant strains of bacteria. Results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with existing antibiotics, suggesting potential applications in overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [5-(Trifluoromethyl)thien-2-YL]acetic acid, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves condensation of 5-(trifluoromethyl)thiophene-2-carbaldehyde with chloroacetic acid under reflux in a polar solvent (e.g., ethanol or acetic acid). Key intermediates, such as thioesters or thioethers, are monitored via thin-layer chromatography (TLC) and purified via recrystallization. Structural confirmation employs IR spectroscopy (C=O stretch at ~1700 cm⁻¹, CF₃ peaks at 1100–1200 cm⁻¹) and elemental analysis (C, H, N, S content). For example, analogous 1,2,4-triazole-thioacetic acids were synthesized by reacting thiones with chloroacetic acid at 100°C for 4–6 hours .
Q. How is the purity of this compound validated in academic research?
Methodological Answer: Purity is assessed using HPLC-DAD with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid). Retention times and UV spectra (λ = 210–260 nm) are compared against standards. For example, potassium salts of similar triazole-thioacetic acids were validated with a retention time of 8.2 min and >98% purity . Contaminants (e.g., unreacted thiophene derivatives) are identified via GC-MS or ¹H/¹³C NMR (e.g., absence of aldehyde protons at δ 9.8–10.2 ppm).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies often arise from structural variations (e.g., substituent position, salt forms). Systematic structure-activity relationship (SAR) studies are critical:
Synthesize analogs : Vary substituents (e.g., methoxy, hydroxy groups) on the phenyl or thiophene ring.
Validate assays : Use standardized antimicrobial tests (e.g., MIC against S. aureus or C. albicans) with controls.
Compare pharmacokinetics : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays).
For instance, 2,4-dimethoxy-substituted analogs showed 4x higher antifungal activity than 3,4-dimethoxy derivatives due to enhanced membrane permeability .
Q. What analytical challenges arise in NMR characterization of trifluoromethyl-containing derivatives, and how are they mitigated?
Methodological Answer: The CF₃ group causes signal splitting and ¹⁹F-¹H coupling , complicating interpretation. Strategies include:
- Use deuterated DMSO-d₆ or CDCl₃ to minimize solvent interference.
- Acquire ¹⁹F NMR (δ = -60 to -80 ppm for CF₃) to confirm substitution patterns.
- Apply COSY/HSQC for resolving overlapping peaks. For example, trifluoroacetic acid derivatives require decoupling techniques to isolate CF₃ signals .
Q. How are metal complexes of this compound synthesized, and what applications do they have?
Methodological Answer: Metal salts (e.g., Zn²⁺, Cu²⁺) are prepared by reacting the acid with metal sulfates in aqueous ethanol. For example:
Dissolve the acid in ethanol.
Add 0.5 eq. ZnSO₄·7H₂O, stir at 50°C for 2 hours.
Precipitate complexes via cooling, filter, and dry.
These complexes exhibit enhanced antimicrobial or catalytic properties. IR shifts (e.g., COO⁻ asymmetric stretch at 1580–1650 cm⁻¹) confirm coordination .
Q. What computational methods are used to predict the reactivity of this compound in novel reactions?
Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) model electrophilic substitution at the thiophene ring. Key steps:
Optimize geometry of the parent compound.
Calculate Fukui indices to identify nucleophilic sites (e.g., C-3 position).
Simulate reaction pathways (e.g., bromination or cross-coupling) using Gaussian or ORCA.
Results align with experimental observations, such as preferential substitution at the 3-position due to electron-withdrawing CF₃ effects .
Q. How can researchers optimize solvent systems for recrystallizing polar derivatives of this compound?
Methodological Answer: Polarity and hydrogen-bonding capacity are optimized via solvent screening :
Test binary mixtures (e.g., ethanol/water, acetone/hexane).
Monitor solubility at 25°C and 60°C.
Select systems with high solubility at elevated temps and low solubility at RT.
For example, 2-((5-hydroxyphenyl)thio)acetic acid derivatives achieved 95% recovery using ethanol/H₂O (7:3 v/v) .
Properties
Molecular Formula |
C7H5F3O2S |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid |
InChI |
InChI=1S/C7H5F3O2S/c8-7(9,10)5-2-1-4(13-5)3-6(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
WAVWSWZYJBLHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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